molecular formula C17H24N2O5 B3335821 1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE CAS No. 138227-68-6

1N-BOC 4-(2'-METHYL-4'-NITROPHENOXY) PIPERIDINE

Cat. No.: B3335821
CAS No.: 138227-68-6
M. Wt: 336.4 g/mol
InChI Key: YNMNCFUFQJZIFY-UHFFFAOYSA-N
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Description

1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE is a chemical compound with the molecular formula C17H24N2O5. It is commonly used in organic synthesis and pharmaceutical research due to its unique structural properties. The compound features a piperidine ring substituted with a 2’-methyl-4’-nitrophenoxy group and a tert-butoxycarbonyl (BOC) protecting group.

Preparation Methods

The synthesis of 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE typically involves the following steps:

    Formation of the piperidine ring: The piperidine ring is synthesized through a cyclization reaction involving appropriate precursors.

    Introduction of the nitrophenoxy group: The 2’-methyl-4’-nitrophenoxy group is introduced via a nucleophilic aromatic substitution reaction.

    Protection with BOC group: The final step involves the protection of the nitrogen atom in the piperidine ring with a tert-butoxycarbonyl (BOC) group using di-tert-butyl dicarbonate (Boc2O) under basic conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent reaction control.

Chemical Reactions Analysis

1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles.

    Deprotection: The BOC group can be removed under acidic conditions to yield the free amine.

Common reagents used in these reactions include hydrogen gas, palladium on carbon (Pd/C), and strong acids like trifluoroacetic acid (TFA). Major products formed from these reactions include the corresponding amine derivatives and deprotected piperidine compounds.

Scientific Research Applications

1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE is widely used in scientific research, particularly in:

    Organic synthesis: As a building block for the synthesis of more complex molecules.

    Pharmaceutical research: As an intermediate in the synthesis of potential drug candidates.

    Medicinal chemistry: For the development of new therapeutic agents targeting various diseases.

    Chemical biology: As a probe to study biological processes and molecular interactions.

Mechanism of Action

The mechanism of action of 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific molecular pathways. The BOC group serves as a protecting group, allowing selective reactions to occur at other functional sites without interference from the nitrogen atom.

Comparison with Similar Compounds

1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE can be compared with similar compounds such as:

    1N-BOC 4-(4’-NITROPHENOXY) PIPERIDINE: Lacks the methyl group on the phenoxy ring, which may affect its reactivity and biological activity.

    1N-BOC 4-(2’-METHYL-4’-AMINOPHENOXY) PIPERIDINE: Contains an amino group instead of a nitro group, leading to different chemical and biological properties.

The presence of the 2’-methyl-4’-nitrophenoxy group in 1N-BOC 4-(2’-METHYL-4’-NITROPHENOXY) PIPERIDINE imparts unique reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

tert-butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O5/c1-12-11-13(19(21)22)5-6-15(12)23-14-7-9-18(10-8-14)16(20)24-17(2,3)4/h5-6,11,14H,7-10H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNMNCFUFQJZIFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)[N+](=O)[O-])OC2CCN(CC2)C(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40623318
Record name tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

138227-68-6
Record name tert-Butyl 4-(2-methyl-4-nitrophenoxy)piperidine-1-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40623318
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (3.62 g), 2-methyl-4-nitrophenol (2.55 g) and triphenylphosphine (5.25 g) in dichloromethane (100 ml) was added dropwise diethyl azodicarboxylate (3.2 ml) in an ice bath and the mixture was stirred at room temperature for 18 hours. The reaction mixture was concentrated in vacuo. The residue was purified by chromatography on a silica gel column using dichloromethane as an eluant to give the crude desired compound (4.07 g) as a pale yellow oil.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.2 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 1-t-butoxycarbonyl-4-hydroxypiperidine (3.62 g), 2-methyl-4-nitrophenol (2.55 g) and triphenylphosphine (5.25 g) in dichloromethane (100 ml), diethyl azodicarboxylate (3.2 ml) was added dropwise with stirring under ice-cooling, and the resulting mixture was stirred at room temperature overnight and then evaporated in vacuo. The residue obtained was purified by chromatography on a silica gel column using dichloromethane as the eluent to afford the title compound (4.07 g) containing impurities as a pale yellow oil.
Quantity
3.62 g
Type
reactant
Reaction Step One
Quantity
2.55 g
Type
reactant
Reaction Step One
Quantity
5.25 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Name
diethyl azodicarboxylate
Quantity
3.2 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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